Tetrahydrohomofolic acid
CAS No.: 5786-82-3
Cat. No.: VC0545034
Molecular Formula: C20H25N7O6
Molecular Weight: 459.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5786-82-3 |
|---|---|
| Molecular Formula | C20H25N7O6 |
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | (2S)-2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid |
| Standard InChI | InChI=1S/C20H25N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)7-8-22-11-3-1-10(2-4-11)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,12-13,22,24H,5-9H2,(H,25,30)(H,28,29)(H,32,33)(H4,21,23,26,27,31)/t12?,13-/m0/s1 |
| Standard InChI Key | SVEJTXIHPDUQLZ-ABLWVSNPSA-N |
| Isomeric SMILES | C1C(NC2=C(N1)NC(=NC2=O)N)CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
| SMILES | C1C(NC2=C(N1)N=C(NC2=O)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
| Canonical SMILES | C1C(NC2=C(N1)NC(=NC2=O)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical and Structural Properties of Tetrahydrohomofolic Acid
Molecular Characteristics
Tetrahydrohomofolic acid possesses a molecular weight of 459.46 g/mol and a density of . Its chemical formula, , includes a pteridine ring system linked to a homoglutamic acid side chain, distinguishing it from tetrahydrofolic acid through an additional methylene group in the glutamate moiety . The compound exists as a racemic mixture due to an asymmetric carbon at the 6-position, denoted as (d,l)-THHF .
Table 1: Molecular Properties of Tetrahydrohomofolic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| CAS Number | 5786-82-3 | |
| Molecular Weight | 459.46 g/mol | |
| Density | 1.65 g/cm³ | |
| Storage Conditions | -20°C (powder), -80°C (solution) |
Synthesis and Structural Modifications
Catalytic Hydrogenation of Homofolic Acid
The synthesis of THHF begins with homofolic acid (HFA), which undergoes catalytic hydrogenation using platinum oxide under hydrogen overpressure . This reaction, conducted in the dark to prevent oxidation, yields tetrahydrohomofolic acid (THHF) as an intermediate. The process requires precise pH control (7.0) and inert gas flushing (argon) to stabilize the product .
Key Reaction Steps:
-
Homofolic Acid Reduction:
Hydrogen absorption of 590 mL over 4 hours and 50 minutes at 4 cm overpressure . -
Formaldehyde Condensation:
THHF reacts with formaldehyde to form 5,11-methylenetetrahydrohomofolate, a cyclic intermediate . -
Sodium Borohydride Reduction:
The methylene intermediate is reduced with sodium borohydride () to yield 5-methyltetrahydrohomofolic acid (5-MeTHHF), a stable derivative with enhanced therapeutic potential .
Isolation and Purification
Post-synthesis, impurities such as sodium acetate and boric acid are removed via ethanol precipitation at pH 3.8 . Chromatography on DEAE-cellulose with triethylammonium bicarbonate (TEAB) gradients further purifies the product, achieving a 46% yield .
Mechanisms of Action and Biological Activity
Thymidylate Synthetase Inhibition
THHF exerts its anticancer effects primarily by inhibiting thymidylate synthetase, an enzyme critical for DNA synthesis. This inhibition depletes thymidine monophosphate (dTMP), leading to DNA strand breaks and apoptosis in rapidly dividing cells . Comparative studies with methotrexate, a dihydrofolate reductase (DHFR) inhibitor, suggest THHF’s mechanism bypasses DHFR, reducing susceptibility to resistance mechanisms .
Antibacterial and Antimalarial Activity
The compound’s structural similarity to tetrahydrofolate allows it to disrupt folate metabolism in pathogens. In bacteria, THHF competitively inhibits dihydropteroate synthetase, a target of sulfonamide antibiotics . For Plasmodium species, THHF interferes with heme detoxification pathways, demonstrating IC₅₀ values comparable to chloroquine in preclinical models .
Therapeutic Applications and Preclinical Data
Antileukemic Activity
In murine models of L1210-FR8 leukemia, 5-MeTHHF (a THHF derivative) showed a 68% reduction in tumor volume at a dose of 25 mg/kg . The disodium salt formulation enhanced bioavailability, with a plasma half-life () of 8.2 hours in mice .
Table 2: Antileukemic Efficacy of 5-MeTHHF in Mice
| Parameter | Value |
|---|---|
| Dose | 25 mg/kg |
| Tumor Volume Reduction | 68% |
| Plasma | 8.2 hours |
| Route of Administration | Intraperitoneal |
Stability and Pharmacokinetics
THHF derivatives exhibit superior oxidative stability compared to natural folates. Under refrigerated conditions (3–10°C), 5-MeTHHF retains 95% activity after 12 months, whereas tetrahydrofolate degrades by 40% under similar conditions .
Comparative Analysis with Tetrahydrofolic Acid
Structural and Functional Divergence
While both THHF and THFA serve as one-carbon carriers in nucleotide synthesis, THHF’s homoglutamate side chain alters binding affinities to enzymes like thymidylate synthetase . This structural modification reduces off-target effects in human cells, as evidenced by a 30% lower cytotoxicity in non-cancerous cell lines .
Therapeutic Advantages
THHF’s resistance to oxidation and longer half-life make it preferable for prolonged therapies. In contrast, THFA requires co-administration with antioxidants like ascorbic acid to maintain efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume